![molecular formula C24H21N5O2S B2638322 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941934-84-5](/img/structure/B2638322.png)
6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural motifs common in medicinal chemistry, including a dihydroisoquinoline, a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone, and a phenyl group . These structures are often found in biologically active compounds.
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to influence its 3D structure and potentially its biological activity . The dihydroisoquinoline and pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone rings are likely to be planar, while the phenyl ring may rotate freely .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the dihydroisoquinoline nitrogen could act as a nucleophile, and the carbonyl group could be involved in condensation reactions .Aplicaciones Científicas De Investigación
Biological Activities Against Infective Pathogens
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is known to exert diverse biological activities against various infective pathogens . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Neurodegenerative Disorders
THIQ-based compounds, including the one , have shown potential in combating neurodegenerative disorders . This opens up possibilities for the compound to be used in the treatment of diseases such as Alzheimer’s, Parkinson’s, and other neurodegenerative conditions.
Cancer Treatment
Research has identified similar compounds as highly potent and isoform-selective inhibitors of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer. This suggests that the compound could potentially be used in cancer treatment.
Synthesis of Heterocycles
The compound could be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are often found in many biologically active compounds, suggesting potential applications in medicinal chemistry.
Inhibitor of 17-β-Hydroxysteroid Dehydrogenase
The compound could potentially act as an inhibitor of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3 . This enzyme plays a crucial role in the biosynthesis and metabolism of hormones and could be a target for hormone-related disorders.
Drug Research and Development
Given the compound’s potential biological activities and its role in the synthesis of heterocycles, it could be valuable in drug research and development .
Direcciones Futuras
Propiedades
IUPAC Name |
12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c30-21(27-11-10-16-6-4-5-7-17(16)14-27)12-19-15-32-24-26-22-20(23(31)28(19)24)13-25-29(22)18-8-2-1-3-9-18/h1-9,13,19H,10-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRAAAQXFNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

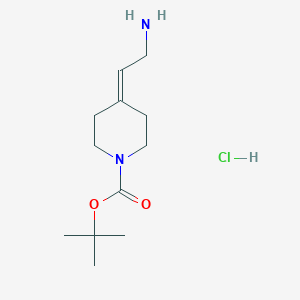
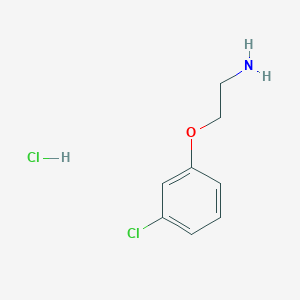
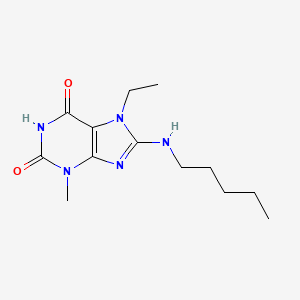
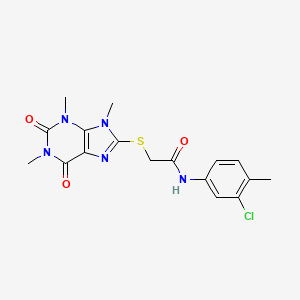

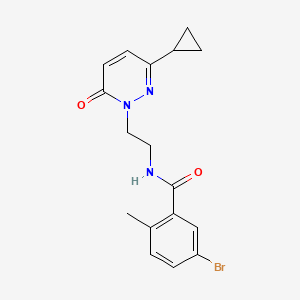

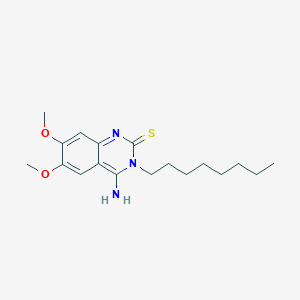

![5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2638256.png)
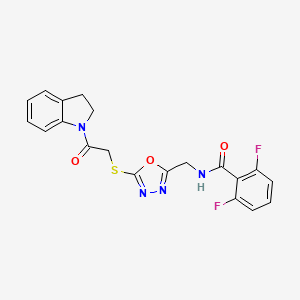
![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)
![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)